molecular formula C6H13NO B1330393 N,N-Dimethylbutyramide CAS No. 760-79-2

N,N-Dimethylbutyramide

Cat. No.: B1330393
CAS No.: 760-79-2
M. Wt: 115.17 g/mol
InChI Key: VIJUZNJJLALGNJ-UHFFFAOYSA-N
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Preparation Methods

N,N-Dimethylbutyramide can be synthesized through various methods. One common synthetic route involves the reaction of butyryl chloride with dimethylamine . The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a base to neutralize the hydrochloric acid byproduct. Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N-Dimethylbutyramide undergoes several types of chemical reactions, including:

Scientific Research Applications

N,N-Dimethylbutyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethylbutyramide exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N,N-Dimethylbutyramide can be compared with other similar compounds such as N,N-Dimethylformamide and N,N-Dibutylformamide . While all these compounds share the amide functional group, they differ in their alkyl chain lengths and substituents, which influence their physical and chemical properties. This compound is unique due to its specific molecular structure, which imparts distinct reactivity and solubility characteristics .

Properties

IUPAC Name

N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJUZNJJLALGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061081
Record name Butanamide, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-79-2
Record name N,N-Dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N,N-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylbutyramide
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Record name Butanamide, N,N-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N,N-Dimethylbutyramide in peptide chemistry?

A1: this compound serves as a key building block in synthesizing a novel, conformationally constrained, seven-membered dipeptidomimetic ring system called 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine (DAP) []. This ring system shows promise as a molecular scaffold for mimicking biologically relevant peptide structures and potentially enhancing their activity and stability.

Q2: How is this compound incorporated into the synthesis of DAPs?

A2: The synthesis involves using N-Boc-alpha-amino-gamma-oxo-N,N-dimethylbutyramide as a starting material []. This compound undergoes a series of reactions, including reductive alkylation with amino acid derivatives, acetylation, deprotection, and finally, ring closure via diphenylphosphorazidate to yield the desired DAP structure.

Q3: Has this compound been found in the environment?

A3: While the provided research doesn't directly study the environmental occurrence of this compound, a related compound, 3-hydroxy-N,N-dimethylbutyramide, was identified as a major soil degradation product of the insecticide dicrotophos []. This finding suggests a potential pathway for the formation of this compound-like structures in the environment through the breakdown of certain chemicals.

Q4: What are the potential advantages of using DAPs as dipeptidomimetics?

A4: DAPs offer several potential advantages, including increased conformational rigidity compared to linear peptides, which can enhance binding affinity and selectivity towards biological targets []. Furthermore, the synthetic routes described allow for the introduction of different chiralities and diverse side chains, enabling fine-tuning of the DAP's structure to optimize its biological activity.

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